Product packaging for Guanosine-2'-monophosphate(Cat. No.:CAS No. 12223-03-9)

Guanosine-2'-monophosphate

Cat. No.: B079152
CAS No.: 12223-03-9
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
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Description

Guanosine-2'-monophosphate (2'-GMP) is a high-purity nucleotide monophosphate of significant interest in biochemical research. This compound serves as a crucial molecular tool for studying RNA biochemistry and the structure-activity relationships of nucleotides. Its primary research value lies in its unique 2'-monophosphate moiety, which distinguishes it from the more common 3'- and 5'-isomers found in natural nucleic acids. This structural characteristic makes 2'-GMP an invaluable probe for investigating the substrate specificity and catalytic mechanisms of ribonucleases (RNases), particularly those involved in RNA processing and degradation pathways that yield 2',3'-cyclic phosphate intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O8P B079152 Guanosine-2'-monophosphate CAS No. 12223-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C10H14N5O8P
Source PubChem
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Molecular Weight

363.22 g/mol
Source PubChem
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CAS No.

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Biosynthesis and Metabolic Pathways Involving Guanosine 2 Monophosphate

Enzymatic Interconversions and Phosphate (B84403) Position Specificity

The formation of Guanosine-2'-monophosphate is not a result of a de novo synthesis pathway but rather arises from the enzymatic processing of RNA. The key intermediate in this process is 2',3'-cyclic guanosine (B1672433) monophosphate (2',3'-cGMP). The hydrolysis of this cyclic intermediate can yield either 2'-GMP or 3'-GMP, and the specificity of this reaction is determined by the acting enzyme.

Enzymes known as 2',3'-cyclic nucleotide phosphodiesterases (CNPases) are responsible for hydrolyzing the 2',3'-cyclic phosphate bond. The systematic name for this enzyme family is nucleoside-2′,3′-cyclic-phosphate 3′-nucleotidohydrolase. wikipedia.org While some of these enzymes produce a mixture of 2'- and 3'-monophosphate isomers, others exhibit a degree of specificity. For instance, a mutated form of Clostridium thermocellum polynucleotide kinase-phosphatase (CthPnkp) has been shown to have strict specificity for cleaving 2',3'-cyclic phosphates to yield a single 2'-nucleoside monophosphate product. nih.gov In contrast, the bacteriophage lambda phosphatase hydrolyzes 2',3'-cyclic phosphates to produce a mixture of both 2'- and 3'-monophosphate products. nih.gov

The stereochemical configuration of the cyclic phosphate can also influence the enzymatic activity. 2',3'-Cyclic nucleotide 3'-phosphodiesterase from bovine brain, for example, efficiently cleaves the Sp (or exo) diastereomers of adenosine (B11128) and uridine (B1682114) 2',3'-cyclic phosphorothioates, while the Rp (or endo) diastereomers are resistant to hydrolysis. oup.comnih.gov This stereoselectivity is opposite to that of other ribonucleases like RNase T1 and RNase A. nih.gov

Enzymatic Hydrolysis of 2',3'-cGMP
EnzymeSubstrateProduct(s)Specificity Notes
Mutated CthPnkp (H189D)2',3'-cyclic phosphate2'-Nucleoside monophosphateStrict specificity for 2'-monophosphate product. nih.gov
Bacteriophage lambda phosphatase2',3'-cyclic phosphatesMixture of 2'- and 3'-Nucleoside monophosphatesLacks strict positional specificity. nih.gov
2',3'-Cyclic nucleotide 3'-phosphodiesterase (bovine brain)Sp-diastereomers of 2',3'-cyclic phosphorothioates2'-thiomonophosphateShows stereochemical preference for Sp isomers. oup.comnih.gov

Role of 2',3'-Cyclic Guanosine Monophosphate as a Metabolic Intermediate

The central precursor to this compound is 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This cyclic nucleotide is not typically involved in the well-known signal transduction pathways associated with its isomer, 3',5'-cyclic GMP. Instead, its primary role is as a transient intermediate in RNA catabolism.

Involvement in RNA Catalytic Cleavage by Enzymes (e.g., Binase)

A well-characterized pathway leading to the formation of 2',3'-cGMP is the enzymatic cleavage of RNA by certain ribonucleases. Binase, an extracellular guanyl-preferring ribonuclease from Bacillus pumilus, is a prime example of an enzyme that generates this intermediate. nih.govkpfu.ru Binase catalyzes the cleavage of the phosphodiester bond at the 3'-position of a guanyl residue within an RNA strand. This reaction proceeds through a transesterification mechanism, resulting in the formation of a 2',3'-cyclic guanosine monophosphate intermediate at the 5'-end of the downstream RNA fragment. nih.govkpfu.ru

The catalytic process of Binase occurs in two steps:

Transesterification: Rapid cleavage of the P-O5' bond in RNA at the 3'-side of a guanosine residue, leading to the formation of a 2',3'-cGMP terminus.

Hydrolysis: A slower, highly specific hydrolysis of the 2',3'-cGMP to 3'-GMP. nih.gov

Due to the slower rate of the second step, 2',3'-cGMP can be a relatively stable intermediate in the reaction mixture. nih.govkpfu.ru This allows for its potential involvement in other cellular processes before its eventual hydrolysis.

Binase-mediated RNA Cleavage
StepReactionKey ProductRelative Rate
1. TransesterificationRNA cleavage at 3'-guanyl residue2',3'-cyclic guanosine monophosphateFast
2. HydrolysisHydrolysis of 2',3'-cGMP3'-guanosine monophosphateSlow nih.gov

Biosynthetic Origins and Precursors

The primary biosynthetic origin of 2',3'-cyclic guanosine monophosphate, and consequently this compound, is the degradation of ribonucleic acid (RNA). Various ribonucleases, particularly those belonging to the RNase T1 and RNase A families, cleave RNA to produce fragments with 2',3'-cyclic phosphate termini. While Binase specifically generates 2',3'-cGMP due to its guanyl preference, other ribonucleases can generate cyclic monophosphates of other nucleosides.

Therefore, the direct precursor for the metabolic pathway leading to this compound is cellular RNA. The abundance and activity of specific endoribonucleases and 2',3'-cyclic nucleotide phosphodiesterases within a cell will ultimately determine the levels of 2'-GMP.

Molecular Interactions and Cellular Signaling Roles of Guanosine 2 Monophosphate

Protein Binding Mechanisms and Structural Biology

The interaction of nucleotides with proteins is fundamental to their function in cellular processes. The specific binding mechanisms of 2'-GMP are an area of active investigation, revealing how this molecule interacts with key cellular machinery.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to analyze the binding mode of Guanosine-2'-monophosphate (2'-GMP) to histone proteins. nih.gov Although no crystal structures of a 2'-GMP-histone complex have been deposited in the Protein Data Bank, NMR techniques provide significant insight into these molecular interactions. nih.gov

The formation of a complex between 2'-GMP and histones was confirmed using phosphorus-31 (³¹P) NMR methods, including diffusion-ordered spectroscopy and T1 measurements. nih.gov Further investigation into the specific binding epitopes was conducted using proton (¹H) NMR experiments. Saturation transfer difference experiments showed that the H2′ and H3′ proton signals of 2'-GMP were significantly reduced upon binding, indicating that the regions around these protons contribute minimally to the binding interaction. nih.gov Additionally, WaterLOGSY-type experiments with ³¹P detection suggested that the phosphate (B84403) group, located near the H2' and H3' positions, has limited access to the histone protein during the interaction. nih.gov

Table 1: Summary of NMR Spectroscopic Findings on 2'-GMP-Histone Interaction

NMR TechniqueObservationInterpretationReference
³¹P-Diffusion Ordered Spectroscopy & ³¹P-T1 MeasurementsConfirmation of molecular interaction.A stable complex is formed between 2'-GMP and histone. nih.gov
¹H{¹H} Saturation Transfer DifferenceSignificant attenuation of H2′ and H3′ proton signals.The H2′ and H3′ regions of the 2'-GMP ribose ring have low contribution to the binding epitopes. nih.gov
³¹P WaterLOGSY ExperimentThe phosphate group has little access to the histone protein.The phosphate moiety at the 2' position is not a primary point of contact with the histone surface. nih.gov

This compound can directly modulate the function of specific enzymes. A notable example is its role as an inhibitor of Ribonuclease T1 (EC 3.1.27.3). nih.gov This demonstrates a direct regulatory interaction where 2'-GMP binding to the enzyme impedes its catalytic activity.

More broadly, guanine-based nucleotides are recognized as important regulators of various biochemical pathways, often acting as allosteric modulators that bind to a site distinct from the enzyme's active site to alter its activity. wikipedia.org For instance, the activity of IMP/GMP specific 5'-nucleotidase is allosterically activated by the binding of guanosine (B1672433) triphosphate (GTP). wikipedia.org While specific research on 2'-GMP's role as an allosteric modulator is limited, its demonstrated inhibitory effect on Ribonuclease T1 confirms its capacity to directly influence enzyme function. nih.gov

Involvement in Intracellular Signaling Pathways

Guanosine monophosphates are central to intracellular signaling, primarily by serving as precursors to key signaling molecules and participating in the vast network of cellular communication.

Guanosine monophosphate (GMP) is a crucial nucleotide in cellular metabolism and signaling. youtube.com It can be phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are vital for energy transfer in metabolic processes and are integral to signal transduction pathways. youtube.com Guanine-based purines, including GMP, function as multifunctional molecules that act as building blocks for nucleic acids and as important regulators of biochemical pathways. wikipedia.org

The metabolic pathway of GMP provides a direct link to other major nucleotide-mediated signaling systems. GMP is the precursor for GTP, which is subsequently converted into the second messenger cyclic guanosine monophosphate (cGMP) by the enzyme guanylate cyclase. wikipedia.orgpressbooks.pub The cGMP signaling cascade is a central regulatory system that modulates a wide array of cellular functions, including ion channel conductance, neurotransmission, and synaptic plasticity. wikipedia.orgpressbooks.pub

The cGMP pathway is intricately connected with other signaling networks. For example, cGMP levels are modulated by nitric oxide (NO) and natriuretic peptides. pressbooks.pub Furthermore, the degradation of cGMP to 5'-GMP is carried out by phosphodiesterases (PDEs), some of which can also hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), providing a direct enzymatic link between the two major cyclic nucleotide signaling pathways. wikipedia.org This crosstalk ensures a coordinated cellular response to various stimuli.

Influence on Nucleic Acid Metabolism

Guanosine monophosphate is fundamentally important to nucleic acid metabolism as a direct building block for the synthesis of RNA. wikipedia.org The de novo synthesis of purine (B94841) nucleotides is a critical process for proliferating cells that require nucleic acids for DNA replication and protein synthesis. nih.gov

In this pathway, Inosine-5'-monophosphate (IMP) serves as a key branch-point metabolite. From IMP, the synthesis of GMP proceeds via a two-step process. First, IMP is oxidized to xanthosine (B1684192) monophosphate (XMP) by the enzyme IMP dehydrogenase. wikipedia.org Subsequently, the enzyme GMP synthetase catalyzes the amination of XMP to form GMP. wikipedia.org This synthesis requires energy in the form of ATP. nih.gov The regulation of these enzymatic steps is crucial for maintaining the appropriate balance of purine nucleotides within the cell for RNA and DNA synthesis. wikipedia.orgnih.gov

Table 2: Key Enzymes in Guanosine Monophosphate Metabolism

EnzymeReactionRole in MetabolismReference
IMP dehydrogenaseInosine-5'-monophosphate (IMP) → Xanthosine monophosphate (XMP)Catalyzes the first committed step in the synthesis of GMP from the branch-point metabolite IMP. wikipedia.org
GMP SynthetaseXanthosine monophosphate (XMP) → Guanosine monophosphate (GMP)Catalyzes the final step in the de novo synthesis of GMP. wikipedia.org
Guanylate CyclaseGuanosine triphosphate (GTP) → 3',5'-cyclic GMP (cGMP)Synthesizes the second messenger cGMP from GTP, linking GMP metabolism to cell signaling. wikipedia.orgpressbooks.pub
Phosphodiesterases (PDEs)3',5'-cyclic GMP (cGMP) → 5'-Guanosine monophosphate (5'-GMP)Terminates cGMP signaling by hydrolyzing cGMP back to its non-cyclic monophosphate form. wikipedia.org

Analogues and Derivatives of Guanosine 2 Monophosphate in Research

Design and Synthesis of 2'-Modified Guanosine (B1672433) Analogues

The synthesis of 2'-modified guanosine analogues is a complex process that often involves multi-step chemical reactions to introduce specific functional groups at the 2'-position of the ribose sugar. These modifications are designed to alter the molecule's conformation, stability, and interaction with biological targets.

One common strategy involves the use of precursors with a suitable leaving group at the 2'-position, which can then be displaced by a variety of nucleophiles to introduce new functionalities. For instance, the synthesis of 2'-deoxy-2'-fluoroguanosine (B44010) involves the introduction of a fluorine atom, a modification known to enhance the metabolic stability of nucleoside analogues.

Another approach is the synthesis of carbocyclic analogues, where the ribose oxygen is replaced with a methylene (B1212753) group. This modification prevents glycosidic bond cleavage, thereby increasing the in vivo half-life of the compound. The synthesis of these analogues often starts from a chiral carbocyclic core that is subsequently elaborated to introduce the guanine (B1146940) base and the desired 2'-modification.

Furthermore, the preparation of phosphoramidite (B1245037) derivatives of 2'-modified guanosine nucleosides is crucial for their incorporation into oligonucleotides. This allows for the site-specific modification of RNA and DNA, enabling detailed studies of nucleic acid structure and function.

Biological Activity of 2'-GMP Related Compounds

The biological activities of 2'-GMP related compounds are diverse and have been a focal point of research in the development of novel therapeutic agents. These activities are largely dependent on the nature of the modification at the 2'-position.

Herpesviruses: Research has demonstrated the potent antiviral activity of certain 2'-modified guanosine analogues against members of the Herpesviridae family. One such analogue, 2'-nor-cGMP (9-[(2-hydroxy-1,3,2-dioxaphosphorinan-5-yl)oxymethyl]-guanine P-oxide), has shown significant efficacy against guinea pig lymphotropic herpesvirus in vitro. nih.gov In plaque reduction and virus yield reduction assays, 2'-nor-cGMP was found to be more potent than the commonly used antiviral drug, acyclovir. nih.gov The concentration of 2'-nor-cGMP required to reduce the number of plaques by 50% was 2 µM, compared to 144.5 µM for acyclovir. nih.gov

Vaccinia Virus: While direct studies on 2'-GMP analogues against the Vaccinia virus are limited, research on other nucleoside analogues provides insights into potential mechanisms. Nucleos(t)ide analogues such as trifluridine (B1683248) and adefovir (B194249) dipivoxil have demonstrated potent inhibition of Vaccinia virus replication. nih.govnih.gov These compounds are known to target viral DNA synthesis. nih.govnih.gov Given that many 2'-modified nucleosides function as DNA chain terminators or inhibitors of viral polymerases, it is plausible that appropriately designed 2'-GMP analogues could exhibit anti-vaccinia virus activity.

HIV: The quest for effective anti-HIV therapies has led to the investigation of various nucleoside analogues. While specific data on 2'-GMP analogues is not abundant, studies on related compounds are informative. For instance, 2'-deoxy-4'-azido nucleosides have demonstrated potent anti-HIV activity. nih.gov The modification at the sugar moiety is crucial for the interaction with HIV reverse transcriptase. The development of prodrug forms, such as those utilizing the McGuigan ProTide approach, has been shown to significantly enhance the antiviral activity of 2'-methyl guanosine analogues. nih.gov

Investigations into the anticancer properties of 2'-GMP and its derivatives have revealed promising results, particularly in the context of inducing apoptosis in cancer cells. A study focusing on the HuT-78 T lymphoma cell line demonstrated that 2'-GMP, along with its positional isomers (3'-GMP and 5'-GMP) and the parent nucleoside guanosine, can significantly inhibit proliferation and promote apoptosis. nih.gov The pro-apoptotic effects were observed at concentrations greater than 50 µM. nih.gov This effect appears to be selective for certain cancer cells, as no cytotoxic effects were observed in peripheral blood mononuclear cells (PBMCs) or acute lymphocytic leukemia (ALL) xenograft cells. nih.gov The proposed mechanism involves the metabolism of these guanosine-derived nucleotides to guanosine, which then enters the cell via a nucleoside transporter to exert its cytotoxic effects. nih.gov

Furthermore, the broader class of nucleoside analogues has a well-established role in cancer chemotherapy. For example, the guanosine analogue Forodesine acts as a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. mdpi.com Another purine nucleoside analogue, Clofarabine, in its triphosphate form, inhibits both ribonucleotide reductase and DNA polymerases, leading to the prevention of DNA synthesis and subsequent cell apoptosis. mdpi.com These examples highlight the potential for 2'-modified guanosine monophosphate analogues to be developed as effective anticancer agents by targeting various cellular pathways.

Ribonucleotide Reductase: The inhibition of ribonucleotide reductase, a key enzyme in the de novo synthesis of deoxyribonucleotides, is a critical target for anticancer and antiviral therapies. While direct inhibition by 2'-GMP analogues is an area of ongoing research, studies on other 2'-substituted nucleosides provide a strong rationale for this approach. For example, 2'-azido-2'-deoxycytidine (B1195721) and 2'-difluorocytidine, after intracellular phosphorylation to their diphosphate (B83284) forms, act as potent inhibitors of ribonucleotide reductase. nih.govnih.gov The purine nucleoside analogue Clofarabine also inhibits this enzyme. mdpi.com Given that the 2'-modification is crucial for this inhibitory activity, it is conceivable that 2'-GMP analogues could be designed to be effective ribonucleotide reductase inhibitors.

DNA Polymerase: The inhibition of DNA polymerases is another important mechanism for the therapeutic action of nucleoside analogues. Cyclic GMP (cGMP) has been shown to inhibit the soluble DNA polymerase activity from yeast by competing with the primer-template DNA. nih.gov This inhibitory effect appears to be specific to DNA polymerases involved in replication. nih.gov Furthermore, the triphosphate form of the purine analogue Clofarabine is a known inhibitor of DNA polymerases. mdpi.com Nucleotide analogues that lack a 3'-hydroxyl group can act as chain terminators, leading to the inhibition of DNA synthesis. acs.org This suggests that 2'-GMP analogues, upon conversion to their triphosphate forms, could potentially inhibit viral or cellular DNA polymerases.

The cellular uptake of nucleosides and their phosphate (B84403) derivatives is a critical factor in their biological activity. Research on HuT-78 T lymphoma cells has indicated that the cytotoxic effects of 2'-GMP are dependent on cellular uptake via a nucleoside transporter. nih.gov The anti-proliferative and apoptotic effects of 2'-GMP and related guanosine derivatives were completely abrogated by the nucleoside transport inhibitor S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). nih.gov This suggests that an NBMPR-sensitive transporter, likely the equilibrative nucleoside transporter 1 (ENT1), is responsible for the cellular entry of the active compound, which is hypothesized to be guanosine derived from the extracellular metabolism of 2'-GMP. nih.govnih.govmdpi.com

Furthermore, studies on the transport of cyclic GMP (cGMP) have shown that various cGMP analogues can inhibit the uptake of [3H]3',5'-cGMP in human erythrocyte inside-out vesicles. nih.gov In these studies, 2',3'-cGMP was among the analogues that inhibited the high-affinity transport of 3',5'-cGMP. nih.gov This indicates that modifications at the 2'-position can influence the interaction of these compounds with cellular transport systems. The inhibition of cGMP transport without stimulating the associated ATPase activity suggests a complex interaction with the transport machinery. nih.gov These findings highlight the potential for 2'-GMP analogues to modulate cellular signaling pathways by interfering with the transport of cyclic nucleotides.

Advanced Analytical Methodologies for Guanosine 2 Monophosphate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Analysis

NMR spectroscopy is a powerful method for determining the structure of molecules in solution and for probing the dynamics of molecular interactions. For phosphorus-containing compounds like 2'-GMP, multinuclear NMR experiments are particularly insightful.

Two-dimensional (2D) heteronuclear NMR techniques that correlate proton (¹H) and phosphorus (³¹P) nuclei are invaluable for studying the molecular interactions of guanosine (B1672433) monophosphates. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between phosphorus atoms and specific protons within the guanosine structure, providing unambiguous resonance assignments. nist.gov

More advanced techniques like ¹H-³¹P-³¹P COSY can further elucidate the structure of polyphosphorylated molecules by correlating ¹H signals to a network of coupled ³¹P nuclei. nih.gov These methods are highly sensitive and can be used to characterize interactions at sub-millimolar concentrations. nih.gov

A key application of these techniques is the study of 2'-GMP binding to proteins and enzymes. By monitoring changes in the chemical shifts and relaxation rates of both ¹H and ³¹P nuclei upon addition of a binding partner, specific interaction sites can be mapped. For instance, studies on Guanosine-5'-monophosphate Reductase (GMPR) have utilized ³¹P NMR relaxometry to investigate the dynamics of enzyme-bound substrates and cofactors. brandeis.edunih.gov These experiments revealed that the substrate and cofactor motions are coordinately regulated within the enzyme's active site, a detail not apparent from static crystal structures alone. brandeis.edunih.gov Such dynamic information is critical for understanding the catalytic mechanism and the role that specific molecular regions, like the 2'-hydroxyl group, play in the binding and enzymatic process. nih.gov

³¹P-Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different phosphorus-containing species based on their translational diffusion rates, which are related to molecular size. This method is particularly useful for studying the self-assembly and aggregation of molecules. Research on deoxyguanosine 5'-monophosphate (a related compound) has employed ³¹P NMR and DOSY to characterize its self-assembly into larger structures, such as G-quadruplexes, in the presence of ions. researchgate.net This approach allows for the direct observation of changes in the size of molecular aggregates in solution.

Spin-lattice relaxation time (T₁) measurements provide information on the local mobility of the molecule. For the ³¹P nucleus in 2'-GMP, the T₁ value is sensitive to its molecular environment and dynamics. When 2'-GMP binds to a larger, slower-tumbling molecule like a protein, its effective correlation time increases, leading to a significant change in the ³¹P T₁ value. High-resolution field-cycling ³¹P NMR relaxometry, which measures relaxation rates over a wide range of magnetic fields, has been used to probe the dynamics of enzyme-bound guanosine monophosphate. brandeis.edunih.govnih.gov These studies have shown that distinct dynamic profiles can be associated with different steps of the catalytic cycle, highlighting how enzymes modulate the dynamics of their substrates. nih.gov For example, in the GMPR enzyme system, the substrate is constrained during one step of the reaction, while the cofactor is more dynamic, a situation that reverses in a subsequent step. nih.gov

Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the detection and quantification of nucleotides like 2'-GMP, even in highly complex biological samples.

The accurate quantification of 2'-GMP and its 3'-GMP isomer in biological fluids and tissues is crucial for studying their roles in cellular processes. LC-MS/MS methods have been developed and validated for this purpose. researchgate.netnih.gov These methods typically involve an initial sample preparation step to remove proteins and other interfering substances, often using protein precipitation with solvents like perchloric acid or acetonitrile, or solid-phase extraction (SPE). researchgate.netnih.govnih.gov

Following extraction, the isomers are separated using liquid chromatography, often with reversed-phase columns. nih.gov Detection is achieved with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific parent ion for the guanosine monophosphate isomer is selected and fragmented, and a characteristic fragment ion is monitored. This two-stage mass filtering provides very high specificity and reduces background noise, allowing for low limits of quantification. nih.gov The use of stable isotope-labeled internal standards is essential to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. nih.gov

Validated LC-MS/MS methods have been successfully used to measure basal concentrations of cyclic GMP isomers in human plasma and to determine the levels of 2',3'-isomers in various animal tissues. researchgate.netnih.gov

LC-MS/MS Method Validation Parameters for cGMP Quantification in Human Plasma
ParameterValueReference
Linearity Range1-20 nM researchgate.net
Intra-day Precision (%RSD)< 2% researchgate.net
Inter-day Precision (%RSD)< 6% researchgate.net
AccuracyBetter than 4% researchgate.net
Sample PreparationWeak anion exchange solid phase extraction researchgate.net
Chromatography ColumnPorous graphitic carbon researchgate.net

While tandem mass spectrometry is excellent for quantification, high-resolution mass spectrometry (HRMS) is a powerful tool for the unequivocal structural confirmation of isomers. iupac.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). researchgate.netthermofisher.com

Emerging Research Directions for Guanosine 2 Monophosphate

Elucidation of Novel Molecular Recognition and Binding Partners

A cornerstone of understanding the biological significance of any molecule lies in identifying its interaction partners. For Guanosine-2'-monophosphate, research in this area is beginning to move beyond its well-established role as an inhibitor of Ribonuclease T1 (RNase T1) to uncover a broader spectrum of molecular recognition and binding.

Interaction with Ribonuclease T1

The interaction between 2'-GMP and RNase T1 has been a focal point of structural biology for decades, providing a detailed model of protein-nucleotide recognition. Computer modeling studies have predicted the three-dimensional structures of RNase T1 in complex with 2'-GMP, 3'-GMP, and 5'-GMP. These studies indicate that these inhibitors can bind to the enzyme with the ribose ring in either a C2'-endo or C3'-endo conformation. nih.gov This is consistent with X-ray crystallography data for the 2'-GMP-RNase T1 complex, which shows the inhibitor bound in the C2'-endo conformation. nih.gov

An extensive network of hydrogen bonds stabilizes the 2'-GMP-RNase T1 complex. The guanine (B1146940) base and the phosphate (B84403) group bind to nearly identical sites within the enzyme's active site, irrespective of the phosphate's position on the ribose. nih.gov Molecular dynamics simulations have further illuminated this interaction, revealing that the binding of 2'-GMP induces a closing of the active site, which is accompanied by a decrease in the mobility of the active site residues. nih.gov This interaction also alters the motion of specific amino acid residues, such as Tyrosine-45, suggesting its role in creating a hydrophobic environment that contributes to the specificity of RNase T1 for guanine-containing substrates. nih.gov The presence of 2'-GMP also triggers structural changes that are transmitted from the active site through the protein matrix, highlighting the allosteric nature of this binding event. nih.gov

Interacting Residue (RNase T1)Type of Interaction with 2'-GMPReference
Tyrosine-45Hydrophobic interaction with the guanine base nih.gov
Various active site residuesHydrogen bonding with the guanine base and phosphate group nih.gov

Beyond Ribonuclease T1: Exploring New Binding Partners

While the RNase T1 interaction is well-characterized, the search for novel binding partners for 2'-GMP is an active area of investigation. Recent studies have begun to explore the interactions of 2'-GMP with other proteins, such as histones. The binding mode of 2'-GMP to histones has been analyzed using 1H/31P NMR spectroscopy. Current time information in Jakarta, ID. These experiments have confirmed the formation of a complex and have provided initial insights into the binding epitopes of 2'-GMP, suggesting that the regions around the H2' and H3' protons of the ribose have a lower contribution to the binding. Current time information in Jakarta, ID.

The exploration of novel binding partners is crucial for uncovering previously unknown functions of 2'-GMP in cellular processes. The development of chemical probes, such as biotinylated analogs of related cyclic dinucleotides, has been instrumental in identifying binding partners for those molecules, and similar approaches could be applied to 2'-GMP. nih.gov

Integration into Broader Cellular Networks and Systems Biology Models

The presence of 2'-GMP in vivo and its metabolic link to a cyclic precursor suggest its integration into the broader landscape of cellular signaling and metabolism. A recent study has provided direct evidence for the existence of a 2',3'-cGMP-guanosine pathway in mammals. physiology.orgnih.gov

This pathway involves the hydrolysis of 2',3'-cyclic GMP (2',3'-cGMP) into both 2'-GMP and 3'-GMP. physiology.orgnih.gov Experiments in mice have shown that both 2'-GMP and 3'-GMP are excreted in the urine, and their levels are altered in mice lacking the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). physiology.orgnih.gov In these knockout mice, the urinary excretion of 2'-GMP was decreased, while the excretion of 3'-GMP was increased, indicating that CNPase plays a role in the metabolism of 2',3'-cGMP to 2'-GMP. physiology.orgnih.gov

Further experiments involving the infusion of exogenous 2',3'-cGMP led to increased urinary excretion of 2'-GMP, 3'-GMP, and guanosine (B1672433), providing strong evidence for the existence of this metabolic pathway. physiology.orgnih.gov The subsequent metabolism of 2'-GMP and 3'-GMP to guanosine is significant, as guanosine is known to have tissue-protective effects. physiology.orgnih.gov This positions the 2',3'-cGMP-guanosine pathway, and by extension 2'-GMP, as a potential component of cellular responses to tissue injury. physiology.orgnih.gov

The discovery of this pathway opens up new avenues for research into the role of 2'-GMP in cellular signaling. While the signaling cascades of 3',5'-cGMP are well-documented, involving the activation of protein kinases and ion channels, the downstream effectors and signaling roles of 2'-GMP are largely unknown. pressbooks.pubresearchgate.netresearchgate.netwikipedia.orgnih.gov

The integration of this new knowledge into systems biology models is a critical next step. Current models of purine (B94841) metabolism and signaling predominantly focus on the canonical nucleotides. The inclusion of the 2',3'-cGMP-guanosine pathway and its intermediates, including 2'-GMP, will be essential for creating more comprehensive and accurate models of cellular function. These models can then be used to predict the effects of perturbations in this pathway and to identify potential points of therapeutic intervention.

Advancements in Synthetic Biology and Bioengineering of 2'-GMP Pathways

The ability to produce 2'-GMP and its derivatives through biotechnological means is crucial for advancing research into its functions. Synthetic biology and metabolic engineering offer powerful tools for the construction and optimization of biosynthetic pathways.

While the metabolic engineering of microorganisms for the production of guanosine and its 5'-phosphorylated derivatives has seen significant progress, the specific bioengineering of pathways for 2'-GMP production is still a nascent field. nih.govresearchgate.net The established strategies for enhancing guanosine production in organisms like Escherichia coli involve the overexpression of key enzymes in the purine biosynthesis pathway and the blocking of degradation pathways. nih.gov These approaches could potentially be adapted to increase the intracellular pool of guanosine, which could then serve as a precursor for the enzymatic or chemical synthesis of 2'-GMP.

The enzymatic synthesis of guanine nucleotides has been demonstrated, for example, by obtaining 15N-labeled GMP from IMP through a series of enzymatic reactions involving IMP dehydrogenase and GMP synthetase. researchgate.net The development of multi-enzyme cascade reactions for the synthesis of related compounds, such as 2'3'-cGAMP, highlights the potential for creating biocatalytic one-pot reactions for the production of complex nucleotides. nih.gov Such cascade reactions could be designed to produce 2'-GMP from simple and inexpensive starting materials.

Synthetic biology approaches, such as the design and construction of novel artificial biological pathways, are also being applied to the production of various high-value chemicals. nih.govresearchgate.netmdpi.comdtu.dkfrontiersin.org These strategies could be employed to create microbial cell factories specifically designed for the high-level production of 2'-GMP. This would involve the identification and heterologous expression of enzymes capable of specifically phosphorylating guanosine at the 2' position, or the engineering of existing nucleoside kinases to alter their substrate and positional specificity.

Development of Advanced Probes and Sensors for 2'-GMP Detection In Vivo

A major hurdle in elucidating the cellular roles of 2'-GMP is the lack of tools for its specific detection and quantification in a complex biological environment, particularly in living cells and organisms. The development of advanced probes and sensors is therefore a critical area of emerging research.

Currently, methods for detecting guanosine monophosphates often rely on techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which are not suitable for real-time in vivo measurements. physiology.orgnih.gov The development of fluorescent and photo-electrochemical sensors for guanosine monophosphate has been reported, but these are generally not specific for the 2'-isomer and are designed for in vitro applications. acs.orgresearchgate.net

The design of specific probes for 2'-GMP could be guided by our understanding of its molecular recognition by proteins like RNase T1. The specific binding pocket of this enzyme could serve as a blueprint for the design of synthetic receptors that can selectively bind 2'-GMP.

Fluorescent probes are a particularly attractive option for in vivo imaging. The development of fluorescent analogs of related cyclic dinucleotides, where a fluorescent nucleobase such as 2-aminopurine (B61359) is incorporated into the structure, has proven to be a successful strategy for creating probes to monitor the activity of enzymes involved in their metabolism. nih.gov A similar approach could be envisioned for 2'-GMP, where a fluorescently labeled version of the molecule could be synthesized and used to track its localization and interactions within the cell.

Genetically encoded sensors, which have been successfully developed for a range of neurochemicals and second messengers, represent another promising avenue. nih.gov These sensors are proteins that are engineered to change their fluorescence properties upon binding to a specific ligand. The development of a genetically encoded sensor for 2'-GMP would be a significant breakthrough, enabling the real-time visualization of its dynamics in living cells with high spatial and temporal resolution.

The creation of such advanced probes and sensors will be indispensable for answering fundamental questions about the subcellular localization, concentration dynamics, and functional roles of 2'-GMP in health and disease.

Q & A

Basic Research Questions

Q. What established methodologies are used for the chemical synthesis of Guanosine-2'-monophosphate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is synthesized via phosphoramidite chemistry under anhydrous conditions, utilizing protecting groups for the ribose hydroxyls and phosphate moiety. Enzymatic synthesis using nucleoside kinases (e.g., T4 polynucleotide kinase) with ATP as a phosphate donor is an alternative. Optimization involves adjusting pH (6.5–8.0), temperature (25–37°C), and enzyme-to-substrate ratios. Reaction progress is monitored via reversed-phase HPLC with UV detection at 260 nm, and purity is validated by comparing retention times to standards .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer : Structural characterization requires multinuclear NMR (¹H, ¹³C, and ³¹P) to confirm phosphorylation at the 2'-OH group and ribose conformation. Mass spectrometry (ESI-MS in negative ion mode) validates molecular mass. Purity is assessed via ion-exchange HPLC with a mobile phase of ammonium bicarbonate (pH 9.0) and UV detection. For quantitative analysis, calibration curves using certified reference materials are essential .

Q. How can researchers ensure reproducibility in isolating this compound from complex biological mixtures?

  • Methodological Answer : Isolation involves cell lysis followed by ethanol precipitation to remove proteins. Anion-exchange chromatography (e.g., DEAE-Sephadex) with a NaCl gradient (0.1–1.0 M) separates nucleotides. Final purification uses size-exclusion chromatography (Sephadex G-25). Buffers must be degassed to prevent oxidation, and fractions are analyzed via UV absorbance (A₂₆₀/A₂₈₀ ratios) to confirm purity .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in reported binding affinities of this compound to RNA-processing enzymes?

  • Methodological Answer : Contradictions arise from variations in buffer ionic strength, pH, or enzyme isoforms. Standardized conditions (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl) and orthogonal methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) should be employed. Replicate studies using recombinant enzymes with verified activity (via coupled spectrophotometric assays) minimize batch variability. Meta-analyses of raw data from public repositories (e.g., PDB, BRENDA) can identify systematic biases .

Q. How can researchers investigate the role of this compound in stabilizing non-canonical RNA secondary structures under physiological conditions?

  • Methodological Answer : Use analytical ultracentrifugation (AUC) to measure sedimentation coefficients in varying Mg²⁺ concentrations (1–10 mM). Circular dichroism (CD) spectroscopy detects structural transitions (e.g., A-to-Z form shifts). Molecular dynamics simulations (AMBER force field) predict hydrogen-bonding patterns between the 2'-phosphate and ribose. Mutagenesis of model RNA sequences (e.g., tRNA analogs) lacking 2'-phosphates provides comparative data .

Q. What strategies validate the metabolic stability of this compound in cellular environments?

  • Methodological Answer : Radiolabeled [³²P]-Guanosine-2'-monophosphate is incubated with cell lysates, and degradation is tracked via thin-layer chromatography (TLC) with autoradiography. LC-MS/MS quantifies intact nucleotide levels over time. Knockout cell lines (e.g., phosphatase-deficient mutants) identify enzymes responsible for hydrolysis. Data normalization to internal standards (e.g., ¹³C-adenine) controls for extraction efficiency .

Q. How can conflicting reports on the enzymatic specificity of this compound kinases be reconciled?

  • Methodological Answer : Perform kinetic assays under uniform conditions (25°C, pH 7.4) with purified kinases. Use non-hydrolyzable ATP analogs (e.g., AMP-PNP) to prevent coupled reactions. High-resolution X-ray crystallography (1.5–2.0 Å) identifies active-site interactions. Phylogenetic analysis of kinase sequences across species highlights conserved residues critical for substrate recognition. Data should be deposited in public databases (e.g., UniProt) for cross-validation .

Guidelines for Data Reporting and Reproducibility

  • Experimental Design : Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate publication bias. Include negative controls (e.g., nucleotide-free reactions) and technical triplicates .
  • Data Contradiction Analysis : Apply Cochrane systematic review principles to aggregate data, assess heterogeneity (I² statistic), and perform sensitivity analyses .
  • Structural Validation : Deposit crystallographic data in the PDB and NMR chemical shifts in BMRB, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.